molecular formula C8H10SSi B14487336 Ethynyl(dimethyl)(thiophen-2-yl)silane CAS No. 64148-08-9

Ethynyl(dimethyl)(thiophen-2-yl)silane

Cat. No.: B14487336
CAS No.: 64148-08-9
M. Wt: 166.32 g/mol
InChI Key: DYWOXEJRJZUJDK-UHFFFAOYSA-N
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Description

Ethynyl(dimethyl)(thiophen-2-yl)silane is an organosilicon compound that features a unique combination of an ethynyl group, dimethyl groups, and a thiophen-2-yl group attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethynyl(dimethyl)(thiophen-2-yl)silane typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide. For this compound, the reaction involves the coupling of ethynyltrimethylsilane with a thiophen-2-yl halide in the presence of a palladium catalyst and a copper co-catalyst under mild conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction is scalable and can be adapted for industrial synthesis. The reaction conditions can be optimized for large-scale production by adjusting the catalyst loading, reaction time, and temperature.

Chemical Reactions Analysis

Types of Reactions: Ethynyl(dimethyl)(thiophen-2-yl)silane undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: The silicon atom can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of substituted silanes with different functional groups.

Scientific Research Applications

Ethynyl(dimethyl)(thiophen-2-yl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethynyl(dimethyl)(thiophen-2-yl)silane in chemical reactions involves the activation of the ethynyl group and the silicon atom. The ethynyl group can participate in nucleophilic addition reactions, while the silicon atom can undergo nucleophilic substitution. The thiophen-2-yl group provides additional stability and electronic properties to the compound, making it a versatile intermediate in various reactions .

Comparison with Similar Compounds

    Ethynyltrimethylsilane: Similar structure but lacks the thiophen-2-yl group.

    Dimethyldi(thiophen-2-yl)silane: Contains two thiophen-2-yl groups instead of one.

    Trimethylsilylacetylene: Similar ethynyl group but with three methyl groups attached to silicon.

Uniqueness: Ethynyl(dimethyl)(thiophen-2-yl)silane is unique due to the presence of both the ethynyl group and the thiophen-2-yl group, which provide distinct electronic and steric properties. This combination makes it particularly useful in the synthesis of complex organic molecules and advanced materials .

Properties

CAS No.

64148-08-9

Molecular Formula

C8H10SSi

Molecular Weight

166.32 g/mol

IUPAC Name

ethynyl-dimethyl-thiophen-2-ylsilane

InChI

InChI=1S/C8H10SSi/c1-4-10(2,3)8-6-5-7-9-8/h1,5-7H,2-3H3

InChI Key

DYWOXEJRJZUJDK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C#C)C1=CC=CS1

Origin of Product

United States

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